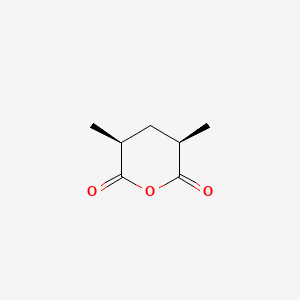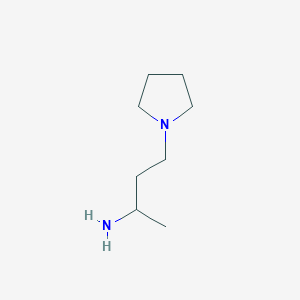
4-(Pirrolidin-1-il)butan-2-amina
Descripción general
Descripción
“4-(Pyrrolidin-1-yl)butan-2-amine” is used directly as drugs, food, cosmetics . It is also used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .
Synthesis Analysis
The synthesis of “4-(Pyrrolidin-1-yl)butan-2-amine” involves ring construction from different cyclic or acyclic precursors . It can also be synthesized by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidin-1-yl)butan-2-amine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
“4-(Pyrrolidin-1-yl)butan-2-amine” is used as a building block in organic synthesis . Pyrrolidine activates ketones and aldehydes toward nucleophilic addition by formation of enamines .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-1-yl)butan-2-amine” has a molecular weight of 142.24 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Este compuesto se utiliza directamente en la formulación de medicamentos debido a sus propiedades químicas. Sirve como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de productos farmacéuticos donde los anillos de pirrolidina son un motivo común .
Industria alimentaria
Encuentra aplicaciones en la industria alimentaria, aunque los usos específicos no se detallan en los resultados de la búsqueda. Se necesitaría más investigación para aclarar su papel en los productos alimenticios .
Cosméticos
En cosmética, este compuesto se utiliza por sus propiedades químicas, probablemente como estabilizador o intermedio en la síntesis de compuestos complejos que se encuentran en productos cosméticos .
Síntesis orgánica
Como bloque de construcción versátil, activa las cetonas y los aldehídos hacia la adición nucleofílica formando enaminas, que son intermediarios útiles en la síntesis orgánica .
Moduladores selectivos del receptor de andrógenos (SARMs)
Hay investigaciones sobre el uso de derivados de este compuesto como SARMs para modificar los perfiles farmacocinéticos, lo cual es crucial en el descubrimiento y desarrollo de fármacos .
Catálisis en reacciones químicas
Se ha observado como intermedio en la oxidación aeróbica de aminas cíclicas a lactamas, que son precursores clave para materiales como el nailon .
Safety and Hazards
“4-(Pyrrolidin-1-yl)butan-2-amine” is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine is known to activate ketones and aldehydes toward nucleophilic addition by formation of enamines .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and this can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
4-(Pyrrolidin-1-yl)butan-2-amine plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in 4-(Pyrrolidin-1-yl)butan-2-amine can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to active sites of enzymes and receptors. For instance, it has been observed that 4-(Pyrrolidin-1-yl)butan-2-amine can act as a ligand for certain enzymes, modulating their activity by either inhibition or activation . Additionally, the compound’s interaction with proteins can alter their conformation and function, impacting various biochemical pathways.
Cellular Effects
The effects of 4-(Pyrrolidin-1-yl)butan-2-amine on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, 4-(Pyrrolidin-1-yl)butan-2-amine has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, thereby affecting cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 4-(Pyrrolidin-1-yl)butan-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. The pyrrolidine ring allows 4-(Pyrrolidin-1-yl)butan-2-amine to fit into the binding pockets of these biomolecules, facilitating strong interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-(Pyrrolidin-1-yl)butan-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyrrolidin-1-yl)butan-2-amine can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Degradation products of 4-(Pyrrolidin-1-yl)butan-2-amine may also exhibit different biological activities, which can complicate the interpretation of long-term experiments. In both in vitro and in vivo studies, the temporal effects of 4-(Pyrrolidin-1-yl)butan-2-amine on cellular function have been observed, with some studies reporting sustained effects while others note a gradual decline in activity.
Dosage Effects in Animal Models
The effects of 4-(Pyrrolidin-1-yl)butan-2-amine in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 4-(Pyrrolidin-1-yl)butan-2-amine can become toxic, leading to adverse effects such as cellular damage, organ dysfunction, or even mortality. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
4-(Pyrrolidin-1-yl)butan-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell, influencing cellular homeostasis and function.
Transport and Distribution
The transport and distribution of 4-(Pyrrolidin-1-yl)butan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets . Once inside the cell, 4-(Pyrrolidin-1-yl)butan-2-amine can interact with various binding proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Pyrrolidin-1-yl)butan-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(Pyrrolidin-1-yl)butan-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHXOIVNOIKRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474563 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138548-04-6 | |
| Record name | 4-(pyrrolidin-1-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





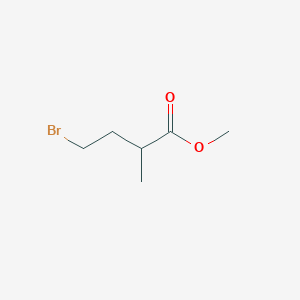
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
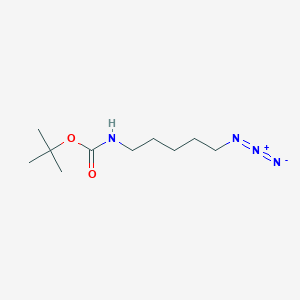
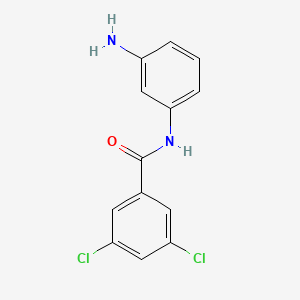
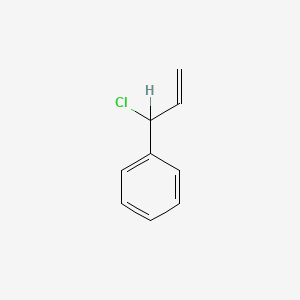
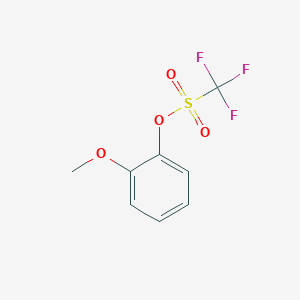
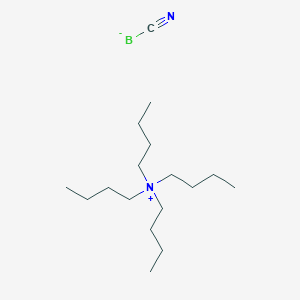
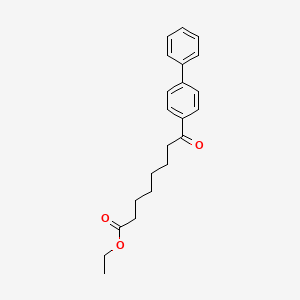
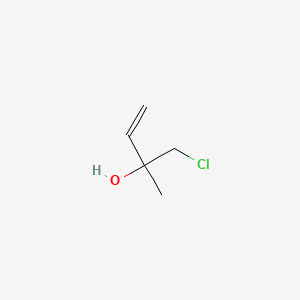
![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)

